4-(1H-1,2,4-triazol-1-ylmethyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-3-9-4-2-8(1)5-12-7-10-6-11-12/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGCTFLARAWVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-58-7 | |
| Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 1h 1,2,4 Triazol 1 Ylmethyl Piperidine and Analogues
Established Strategies for 1,2,4-Triazole (B32235) Ring System Construction
The 1,2,4-triazole ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into cyclization reactions and alkylation of pre-formed triazole rings.
Cyclization Reactions Employing Hydrazine (B178648) Derivatives
A primary and versatile method for constructing the 1,2,4-triazole ring involves the cyclization of various hydrazine derivatives. These reactions typically proceed through the formation of intermediate hydrazones or diacylhydrazines, which then undergo intramolecular cyclization.
One common approach is the reaction of hydrazones with amines in the presence of an oxidizing agent. For instance, hydrazones can be converted to 1,2,4-triazoles in high yields by reacting them with amines using iodine (I₂) and tert-butyl hydroperoxide (TBHP) as the oxidative system. This method demonstrates good tolerance for a wide range of functional groups on both the hydrazone and amine fragments.
Another established route is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. For example, the reaction of benzamide (B126) and benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. A variation of this involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid, known as the Einhorn-Brunner reaction.
Furthermore, microwave-assisted synthesis has emerged as an efficient method. Substituted 1,2,4-triazoles can be obtained from hydrazines and formamide (B127407) under microwave irradiation without the need for a catalyst, showcasing excellent functional group tolerance.
| Starting Materials | Reagents/Conditions | Product Type |
| Hydrazones, Amines | I₂/TBHP | Substituted 1,2,4-triazoles |
| Amide, Acyl hydrazide | Heat | 3,5-Disubstituted-1,2,4-triazoles |
| Hydrazine, Diacylamines | Weak acid | Substituted 1,2,4-triazoles |
| Hydrazines, Formamide | Microwave irradiation | Substituted 1,2,4-triazoles |
Alkylation Reactions of 1,2,4-Triazoles and Their Derivatives
Alkylation of a pre-existing 1,2,4-triazole ring is a straightforward method to introduce substituents onto the nitrogen atoms. The regioselectivity of the alkylation can be influenced by the substituents already present on the triazole ring, the nature of the alkylating agent, and the reaction conditions. Alkylation can occur at the N1, N2, or N4 positions.
The reaction of 1,2,4-triazole with alkyl halides in the presence of a base is a common strategy. The choice of base and solvent can influence the ratio of N1 and N2 isomers. For instance, using potassium carbonate as a base in an ionic liquid under microwave conditions has been shown to be a regioselective method for the synthesis of 1-alkyl-1,2,4-triazole derivatives in excellent yields.
In the context of synthesizing the target molecule, the alkylation of the 1,2,4-triazole anion with a suitably functionalized piperidine (B6355638) derivative, such as a 4-(halomethyl)piperidine, is a key strategy. This nucleophilic substitution reaction directly forms the desired C-N bond between the piperidine and triazole moieties.
| Triazole Substrate | Alkylating Agent | Conditions | Product |
| 1,2,4-Triazole | Alkyl halide | Base (e.g., K₂CO₃), Solvent (e.g., ionic liquid) | 1-Alkyl-1,2,4-triazole |
| 1,2,4-Triazole | 4-(Halomethyl)piperidine derivative | Base | 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine derivative |
Synthesis of N4-Amino-1,2,4-Triazoles
N4-amino-1,2,4-triazoles are a specific class of triazole derivatives that can be synthesized through the cyclocondensation of N,N'-diacylhydrazines with hydrazine hydrate. This method is straightforward and often provides quantitative yields. These N4-amino-1,2,4-triazoles can serve as versatile intermediates for further functionalization.
A process for preparing 4-amino-1,2,4-(4H)triazole derivatives involves reacting hydrazine or an aqueous hydrazine solution with a carboxylic acid in the presence of an insoluble polymer containing acidic functional groups. This catalytic approach allows the reaction to proceed under mild conditions, resulting in high yield and purity.
Strategies for Piperidine Ring Functionalization and Derivatization
The piperidine ring is a prevalent scaffold in pharmaceuticals, and methods for its functionalization are crucial for modifying the properties of drug candidates. nih.gov Functionalization can be achieved through various strategies, including C-H activation and the manipulation of existing functional groups.
Direct C-H functionalization of piperidines presents a challenge due to the different reactivities of the C2, C3, and C4 positions. The C2 position is electronically activated but sterically hindered, while the C3 position is electronically deactivated. The C4 position is generally more accessible, and functionalization can be achieved if the electronic preference for the C2 position is overcome, for instance, by using sterically demanding catalysts and appropriate N-protecting groups. chemicalbook.comresearchgate.net
A common approach to introduce functionality at the C4 position is to start with a pre-functionalized piperidine derivative, such as piperidine-4-carboxylic acid or its esters. This carboxylate group can be converted into a variety of other functional groups. For example, reduction of the ester or amide can yield a hydroxymethyl or aminomethyl group, respectively.
Recent advancements have introduced novel methods for piperidine synthesis and functionalization, such as combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, which simplifies the creation of complex 3D molecules. nih.gov
Specific Synthetic Approaches to this compound and Related Motifs
The synthesis of the target compound requires a strategy to link the 1,2,4-triazole and piperidine rings. A logical and commonly employed approach is a multi-step synthesis starting from readily available piperidine-4-carboxylate derivatives.
Multi-Step Synthesis Utilizing Piperidine-4-Carboxylate and 1,2,4-Triazole Moieties
A plausible and efficient synthetic route to this compound commences with the functional group transformation of a piperidine-4-carboxylate derivative to introduce a reactive handle at the 4-position, followed by coupling with 1,2,4-triazole.
A key intermediate in this synthesis is 4-(aminomethyl)piperidine (B1205859). This can be prepared from piperidine-4-carboxamide through a Hofmann rearrangement. For instance, 1-Boc-4-piperidinecarboxamide can be treated with bromine and sodium hydroxide (B78521) to yield 1-Boc-4-aminopiperidine, which after deprotection gives 4-aminopiperidine. google.com Alternatively, reduction of a nitrile or an amide can also lead to the aminomethyl group.
Once 4-(aminomethyl)piperidine is obtained, it can be converted into a suitable precursor for linking to the triazole ring. One common strategy is the conversion of the primary amine to a leaving group, such as a tosylate or a halide, on the methyl group. However, a more direct approach involves the alkylation of 1,2,4-triazole with a 4-(halomethyl)piperidine derivative.
The synthesis can be outlined in the following general steps:
Protection of the piperidine nitrogen: The nitrogen of a piperidine-4-carboxylate derivative (e.g., ethyl piperidine-4-carboxylate) is typically protected with a suitable protecting group, such as a benzoyl or Boc group, to prevent side reactions in subsequent steps.
Conversion of the carboxylate to a reactive intermediate: The ester group at the C4 position is converted to a more reactive functional group. This can be achieved by reduction to the corresponding alcohol (4-(hydroxymethyl)piperidine), followed by conversion to a halide (e.g., 4-(chloromethyl)piperidine (B1605206) or 4-(bromomethyl)piperidine) or a sulfonate ester (e.g., mesylate or tosylate).
Alkylation of 1,2,4-triazole: The final step involves the N-alkylation of 1,2,4-triazole with the functionalized piperidine derivative. This is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).
Deprotection: If a protecting group was used on the piperidine nitrogen, a final deprotection step is required to yield the target compound, this compound.
This multi-step approach allows for the controlled and efficient synthesis of the target molecule from readily available starting materials.
| Step | Reactant 1 | Reactant 2 / Reagents | Product |
| 1 | Ethyl piperidine-4-carboxylate | Benzoyl chloride / Base | Ethyl 1-benzoylpiperidine-4-carboxylate |
| 2 | Ethyl 1-benzoylpiperidine-4-carboxylate | LiAlH₄ | (1-Benzoylpiperidin-4-yl)methanol |
| 3 | (1-Benzoylpiperidin-4-yl)methanol | SOCl₂ or PBr₃ | 1-Benzoyl-4-(halomethyl)piperidine |
| 4 | 1-Benzoyl-4-(halomethyl)piperidine | 1,2,4-Triazole, Base (e.g., NaH) | 1-Benzoyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine |
| 5 | 1-Benzoyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine | Acid or Base Hydrolysis | This compound |
Regioselective Functionalization of Piperidine with Triazole Linkers
The precise attachment of a triazole linker to a specific position on the piperidine ring is critical for defining the pharmacological profile of the final compound. Regioselective functionalization strategies are employed to control the site of substitution, with the C4 position being a common target.
Research has demonstrated that the site-selectivity of functionalization on a piperidine ring can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine's nitrogen atom. nih.gov For instance, rhodium-catalyzed C-H insertion reactions can be directed to different positions (C2, C3, or C4) of the piperidine ring. nih.gov While direct C-H functionalization at the C3 position can be challenging due to the electron-withdrawing effect of the nitrogen, indirect methods have been developed. nih.gov These principles of controlling regioselectivity are fundamental when designing synthetic routes to C4-substituted piperidines like this compound, ensuring the triazole moiety is introduced at the desired position. This control is achieved by creating a reactive handle, such as a tosyl or halo group, at the C4 position, which can then be substituted by the triazole ring. For example, a synthetic pathway can be designed starting from N-protected piperidone-4-one, which is reduced to the corresponding alcohol and then converted to a tosyl derivative, providing a reactive site at the C4 position for subsequent nucleophilic substitution with a triazole. researchgate.net
"Click Chemistry" Applications in Triazole-Piperidine Hybrid Synthesis
"Click chemistry" refers to a class of reactions that are rapid, efficient, and high-yielding, making them ideal for pharmaceutical synthesis. nih.govillinois.edu The premier example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govresearchgate.net This reaction is exceptionally reliable and specific, proceeding under mild conditions, often in aqueous environments. dovepress.com
In the synthesis of triazole-piperidine hybrids, the CuAAC reaction is a powerful tool for linking the two heterocyclic components. nih.govresearchgate.net The general strategy involves preparing a piperidine derivative functionalized with either an azide or an alkyne group and reacting it with a complementary alkyne or azide. For instance, a synthetic route may involve converting a C4-functionalized piperidine (e.g., a tosyl derivative) into an azide-containing intermediate. researchgate.net This piperidine-azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively yield the 1,4-disubstituted 1,2,3-triazole-linked piperidine. researchgate.net The resulting triazole ring is not merely a passive linker; its ability to participate in hydrogen bonding and dipole interactions can be crucial for binding to biological targets. nih.govresearchgate.net
This modular approach allows for the creation of diverse libraries of compounds by varying the alkyne and azide building blocks. illinois.edu The stability of the resulting triazole ring to metabolic degradation is another significant advantage of this synthetic strategy. dovepress.com
Optimization of Reaction Conditions and Yields in Triazole-Piperidine Synthesis
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. For triazole-piperidine synthesis, particularly those employing click chemistry, several parameters are systematically varied.
Key variables in the CuAAC reaction include the choice of copper(I) catalyst, solvent system, temperature, and reaction time. Studies have shown that a combination of solvents can significantly enhance reaction efficiency. For example, a mixture of MeOH/H₂O/THF has been found to be highly effective. researchgate.net The choice of the copper source, such as copper(I) iodide (CuI), is also critical. researchgate.net The reaction temperature is another important factor; moderately elevated temperatures (e.g., 35-40 °C) can lead to excellent yields in shorter time frames without promoting side reactions. researchgate.net The following table summarizes the optimization of various reaction parameters for a typical CuAAC reaction used in the synthesis of 1,4-disubstituted 1,2,3-triazoles.
| Catalyst | Solvent System | Temperature (°C) | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| CuI | MeOH/H₂O/THF (1:1:1) | 35-40 | Short | Excellent | researchgate.net |
| Cu(OAc)₂ | DMSO/THF | Ambient | Variable | Good to Excellent | nih.gov |
| CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | Ambient | Variable | High | nih.govresearchgate.net |
By systematically adjusting these conditions, chemists can develop robust and scalable synthetic routes to this compound and its analogues, ensuring high efficiency and product quality.
Spectroscopic and Advanced Analytical Characterization Techniques in the Study of 4 1h 1,2,4 Triazol 1 Ylmethyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine are not widely reported in publicly accessible literature, the expected chemical shifts can be reliably predicted based on the well-established spectral data of its constituent moieties: the 1,2,4-triazole (B32235) ring and the piperidine (B6355638) ring.
¹H NMR Spectroscopy would provide information on the number of different types of protons and their neighboring environments. The triazole ring is expected to show two distinct singlets in the aromatic region for its two C-H protons. The piperidine ring protons and the bridging methylene (B1212753) protons would appear in the aliphatic region. The N-H proton of the piperidine ring would likely appear as a broad singlet.
¹³C NMR Spectroscopy complements the proton data by identifying the number of chemically non-equivalent carbon atoms. The triazole ring carbons would resonate in the aromatic region, while the piperidine and methylene carbons would be found in the upfield aliphatic region.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for unambiguously assigning these resonances. A COSY spectrum would reveal proton-proton coupling networks, confirming the connectivity within the piperidine ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Triazole C3-H | ~8.0 - 8.2 (s) | ~151 - 153 | Typical chemical shift for C-H protons in 1,2,4-triazoles. researchgate.net |
| Triazole C5-H | ~7.9 - 8.1 (s) | ~144 - 146 | Typical chemical shift for C-H protons in 1,2,4-triazoles. researchgate.net |
| N1-CH₂ | ~3.9 - 4.1 (d) | ~50 - 55 | Methylene protons adjacent to the electron-withdrawing triazole ring. |
| Piperidine C2-H, C6-H (axial & eq) | ~2.9 - 3.1 (m) | ~45 - 48 | Protons alpha to the piperidine nitrogen. |
| Piperidine C3-H, C5-H (axial & eq) | ~1.6 - 1.8 (m) | ~28 - 32 | Methylene protons on the piperidine ring. |
| Piperidine C4-H | ~1.9 - 2.1 (m) | ~35 - 40 | Methine proton at the point of substitution. |
| Piperidine N-H | Variable (br s) | N/A | Broad signal, position dependent on solvent and concentration. |
Note: Predicted values are based on standard functional group ranges and data from related structures. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). For this compound, the molecular formula is C₈H₁₄N₄. chemscene.com
HRMS analysis, often using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The theoretical exact mass of this ion can be calculated, and a match with the experimentally measured value provides strong evidence for the proposed molecular formula.
Molecular Formula: C₈H₁₄N₄
Molecular Weight: 166.22 g/mol chemscene.com
Calculated Monoisotopic Mass [M]: 166.121846 u
Expected HRMS [M+H]⁺: 167.129671 u
An experimental HRMS result showing an m/z value of ~167.1297 would confirm the elemental composition C₈H₁₅N₄ for the protonated species. nih.govmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would exhibit characteristic bands corresponding to its structural features.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 (broad) | Secondary amine (piperidine) |
| C-H Stretch (Aromatic) | 3100 - 3150 | Triazole C-H |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Piperidine and methylene C-H |
| C=N Stretch | 1500 - 1550 | Triazole ring |
| C-N Stretch | 1250 - 1350 | Triazole and Piperidine rings |
| C-H Bend | 1350 - 1480 | Aliphatic C-H |
Key diagnostic peaks would include the broad N-H stretch of the secondary amine in the piperidine ring, the sharp aromatic C-H stretches of the triazole ring above 3100 cm⁻¹, and the strong aliphatic C-H stretching bands below 3000 cm⁻¹. chemicalbook.comresearchgate.net
X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for this compound has not been reported, the structure of a closely related compound, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, has been determined. nih.govresearchgate.net This analog contains the same (1H-1,2,4-triazol-1-yl)methyl moiety, making its structural parameters a valuable reference.
Analysis of this related structure reveals key features that would be expected in the title compound:
The 1,2,4-triazole ring is planar.
The bond lengths within the triazole ring are consistent with their aromatic character, intermediate between single and double bonds.
The molecule engages in intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. In the case of the title compound, the piperidine N-H group would be a prime hydrogen bond donor.
Table 3: Selected Bond Lengths from the Analogous Compound 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol
| Bond | Bond Length (Å) |
| N1-C2 | 1.317 (2) |
| C2-N3 | 1.308 (2) |
| N3-N4 | 1.365 (2) |
| N4-C1 | 1.332 (2) |
| C1-N1 | 1.331 (2) |
Data from CCDC 1022888 for 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. nih.govresearchgate.net
Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.net For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would be employed. The compound's polarity, imparted by the two nitrogen heterocycles, suggests that a relatively polar solvent system would be required for elution. The spot could be visualized using UV light or by staining with an appropriate agent like potassium permanganate. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to determine the purity of the final compound and for preparative isolation. A reversed-phase (RP-HPLC) method would be most common, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. researchgate.netunodc.org A pure sample would ideally show a single sharp peak in the chromatogram, and its purity can be quantified by integrating the peak area.
Computational Chemistry and Molecular Modeling Studies of 4 1h 1,2,4 Triazol 1 Ylmethyl Piperidine
In Silico Prediction of Biological Activity Spectra and Potential Pharmacological Effects
In silico prediction methods are employed early in the drug discovery pipeline to forecast the likely biological activities and potential pharmacological effects of a compound based on its chemical structure. These predictions help prioritize compounds for further experimental testing. For derivatives of the 1,2,4-triazole (B32235) class, computational tools are used to screen for a wide range of potential biological activities. ufv.br
The prediction of activity spectra is often performed using software that correlates structural fragments with known biological effects. This approach can suggest a variety of potential applications, from antimicrobial and anticancer to anti-inflammatory and neuroprotective roles. nih.govwindows.netnih.gov For the 1,2,4-triazole scaffold, studies have predicted activities such as kinase inhibition, enzyme inhibition, and G-protein coupled receptor (GPCR) ligand activity. nih.gov These predictions are based on large databases of compounds with experimentally verified activities, allowing for a probabilistic assessment of a new molecule's effects. While specific prediction data for 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine is not extensively published, the known activities of its constituent fragments suggest a range of potential therapeutic applications worth investigating.
Table 1: Predicted Biological Activities for Triazole and Piperidine (B6355638) Scaffolds
| Scaffold | Predicted Activity | Potential Therapeutic Area |
|---|---|---|
| 1,2,4-Triazole | Kinase Inhibitor nih.gov | Oncology, Inflammation |
| 1,2,4-Triazole | Enzyme Inhibitor nih.gov | Various |
| 1,2,4-Triazole | GPCR Ligand nih.gov | Neurology, Metabolism |
| 1,2,4-Triazole | Antimicrobial ijper.org | Infectious Diseases |
| Piperidine | CNS Activity | Neurology, Psychiatry |
This table is illustrative and based on general findings for the scaffolds, not specific predictions for the title compound.
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Conformation Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. nih.govpensoft.net This method calculates a binding affinity or score, which estimates the strength of the interaction, and reveals the specific binding mode and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. pensoft.netmdpi.com
For compounds containing the 1,2,4-triazole moiety, docking studies have been extensively performed to explore their potential as inhibitors for various enzymes and receptors. For instance, triazole derivatives have been docked into the active sites of targets like acetylcholinesterase, a key enzyme in Alzheimer's disease, and various protein kinases involved in cancer. mdpi.comnih.gov These studies often reveal that the nitrogen atoms of the triazole ring are crucial for forming hydrogen bonds with amino acid residues in the target's active site. pensoft.net
In a typical docking study involving a compound like this compound, the 3D structure of the ligand is generated and optimized. The target protein's structure is obtained from a repository like the Protein Data Bank (PDB). Software such as AutoDock Vina or Schrodinger's Suite is then used to perform the docking simulation, generating multiple possible binding poses. nih.gov The results are analyzed to identify the most stable conformation and the critical interactions that stabilize the ligand-protein complex. For example, studies on similar heterocyclic compounds have identified interactions with key residues like histidine, serine, and phenylalanine within enzyme active sites. pensoft.netajchem-a.com
Table 2: Example of Molecular Docking Results for a Triazole Derivative
| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| c-Kit Tyrosine Kinase | Compound 7f (a 1,2,4-triazole derivative) | -176.749 | Not Specified | Not Specified |
| Protein Kinase B | Compound 7f (a 1,2,4-triazole derivative) | -170.066 | Not Specified | Not Specified |
Data is sourced from studies on various triazole derivatives to illustrate the application of molecular docking. mdpi.comnih.gov
Conformational Analysis and Molecular Dynamics Simulations of the Chemical Compound
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a drug molecule is crucial as its 3D shape dictates how it fits into a biological target. For a flexible molecule like this compound, which has several rotatable bonds, there are numerous possible conformations. Computational methods can be used to identify the low-energy, and therefore most probable, conformations.
Molecular Dynamics (MD) simulations build upon this by simulating the physical movements of atoms and molecules over time. pensoft.net An MD simulation provides detailed information on the dynamic behavior of a system, such as a ligand-protein complex, revealing its stability and the fluctuations of its structure. ajchem-a.com These simulations are performed using force fields that approximate the potential energy of the system and classical mechanics to calculate the trajectories of atoms.
In the context of 1,2,4-triazole derivatives, MD simulations have been used to validate the results of molecular docking. pensoft.net After docking a ligand into a protein's active site, a simulation of 100 nanoseconds or more can assess the stability of the predicted binding pose. pensoft.net Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms over time from their initial position. A stable RMSD value suggests the complex has reached equilibrium and is stable. ajchem-a.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. ajchem-a.com
Radius of Gyration (Rg): Measures the compactness of the protein structure.
Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to the solvent, providing insights into conformational changes. ajchem-a.com
These analyses help confirm whether the ligand remains securely bound within the active site and maintains the key interactions predicted by docking. pensoft.netajchem-a.com
Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds and guide the optimization of lead molecules. nih.govmdpi.com
For 1,2,4-triazole derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for various activities, including anticancer and anti-inflammatory effects. nih.govnih.gov The process involves:
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is collected.
Molecular Alignment: The 3D structures of the compounds are aligned based on a common scaffold.
Descriptor Calculation: Various molecular descriptors are calculated, such as steric (shape), electrostatic (charge distribution), hydrophobic, and hydrogen bonding properties.
Model Generation: Statistical methods, like Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN), are used to build a mathematical equation linking the descriptors to the biological activity. nih.govmdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
A validated QSAR model provides a visual representation, often as a contour map, that shows which regions around the molecule favor or disfavor certain properties for enhancing biological activity. nih.gov For example, a model might indicate that a bulky, electron-withdrawing group at a specific position on the piperidine ring of this compound could increase its binding affinity to a particular target. This information is invaluable for rationally designing new derivatives with improved potency. nih.govnih.gov
Structure Activity Relationship Sar Studies of 4 1h 1,2,4 Triazol 1 Ylmethyl Piperidine Analogues
Influence of Substituent Modifications on Biological Activity and Potency
The biological activity of 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine analogues is significantly influenced by the nature and position of substituents on both the triazole and piperidine (B6355638) rings. Research on related heterocyclic structures provides a framework for understanding these effects. For instance, in a series of 1,2,4-triazole (B32235) derivatives, the introduction of different substituents led to a range of biological activities, including anticonvulsant and anxiolytic effects. mdpi.com
In a study of fluoroquinolone antibacterial agents incorporating a 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moiety, the substituent on the triazole ring was a key determinant of antibacterial potency. nih.gov Specifically, a compound bearing a formyl group at the 4-position of the triazole ring demonstrated comparable antibacterial activity against certain multidrug-resistant strains to established drugs like ciprofloxacin (B1669076) and vancomycin (B549263). nih.gov This suggests that electron-withdrawing groups on the triazole ring can enhance the desired biological activity.
Furthermore, studies on other heterocyclic compounds containing a piperidine ring indicate that the electronic properties of substituents are crucial. For example, in a series of 4-Azaindole-2-piperidine compounds, electron-rich aromatic groups were found to be preferred for activity against Trypanosoma cruzi. dndi.org Conversely, electron-deficient analogues were inactive, highlighting the importance of substituent electronics in molecular recognition by the biological target. dndi.org
The following table summarizes the influence of various substituents on the biological activity of compounds analogous to the this compound scaffold.
| Compound Series | Substituent Modification | Effect on Biological Activity | Reference |
| Fluoroquinolones with 4-(1H-1,2,3-triazol-1-yl)piperidine | 4-formyl group on triazole | Comparable activity to ciprofloxacin and vancomycin against S. aureus and S. epidermidis. nih.gov | nih.gov |
| 4-Azaindole-2-piperidine analogues | Electron-rich aromatic groups | Preferred for activity against T. cruzi. dndi.org | dndi.org |
| 4-Azaindole-2-piperidine analogues | Electron-deficient aromatic groups | Inactive against T. cruzi. dndi.org | dndi.org |
| Oxazolidinones with a triazolylmethyl piperazino moiety | 5-nitrofuroyl and 3,5-dinitrobenzoyl substitutions | Potentiated activity against staphylococci and enterococci strains. researchgate.net | researchgate.net |
Impact of Linker Length and Flexibility Between Triazole and Piperidine Moieties
Alterations in linker length can significantly affect the spatial orientation of the triazole and piperidine rings relative to each other. A shorter linker would bring the two rings closer, potentially leading to steric hindrance or a more constrained conformation. Conversely, a longer, more flexible linker, such as an ethylene (B1197577) or propylene (B89431) chain, would increase the conformational freedom of the molecule. nih.gov This increased flexibility could be advantageous if the target's binding pocket requires a specific, non-linear arrangement of the two heterocyclic moieties. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and a potential loss of potency. nih.gov
The rigidity of the linker is another important factor. The current methylene (B1212753) linker provides a degree of rotational freedom. Introducing more rigid linkers, such as a cyclopropyl (B3062369) or an unsaturated moiety, would restrict the conformational possibilities. This can be beneficial if it pre-organizes the molecule into a bioactive conformation, but detrimental if it locks the molecule into an inactive one. nih.gov Studies on other molecular systems have shown that subtle changes in linker connectivity and rigidity can have a significant impact on potency, lipophilicity, and solubility. nih.gov
Pharmacological Significance of Piperidine Nitrogen Substitution
The secondary amine of the piperidine ring in this compound presents a key site for chemical modification that can profoundly impact the pharmacological properties of the molecule. The hydrogen atom on the piperidine nitrogen can act as a hydrogen bond donor, which may be crucial for anchoring the ligand to its biological target.
Substitution at this nitrogen atom can modulate various properties, including basicity, lipophilicity, and the potential for new intermolecular interactions. For example, acylation or sulfonylation of the piperidine nitrogen would neutralize its basicity and introduce different functional groups capable of engaging in alternative interactions with a receptor. In a study of oxazolidinone antibacterial agents, substitution at the 4-position of a piperazine (B1678402) ring (a related six-membered nitrogen heterocycle) with various aroyl and heteroaroyl moieties led to potent antibacterial activity. researchgate.net In contrast, the introduction of guanidino and other water-solubilizing functionalities at this position resulted in a loss of activity. researchgate.net
The introduction of bulky or lipophilic substituents on the piperidine nitrogen can also influence the compound's pharmacokinetic profile and its ability to cross cell membranes. The piperidine ring itself is a common scaffold in many approved drugs, and its derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. ijnrd.orgnih.gov The nature of the substituent on the piperidine nitrogen is often a key factor in determining the specific biological activity of these compounds. ijnrd.org
Conformational Effects on Ligand-Target Binding and Efficacy
The piperidine ring can exist in a chair conformation, with the triazolylmethyl substituent in either an axial or equatorial position. The equatorial position is generally more stable, but the axial conformation may be required for optimal binding to a specific target. The relative orientation of the triazole and piperidine rings, dictated by the linker, is also crucial for presenting the key pharmacophoric features in the correct spatial arrangement for molecular recognition.
Molecular docking studies on related triazole-containing compounds have demonstrated the importance of specific conformations for binding to target proteins. rsc.orgresearchgate.net For example, in a series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, molecular modeling suggested that the most active compound binds to the colchicine (B1669291) binding site of tubulin. rsc.org The ability of the molecule to adopt the correct conformation to fit within this binding site is essential for its biological activity. Intramolecular hydrogen bonding can also play a role in stabilizing a particular conformation. mdpi.com The root mean square deviation (RMSD) between the docked conformation and a crystallographically observed binding position is a common metric for the success of docking studies, with a value of less than 2 Å typically considered a good fit. heteroletters.org
Pharmacological Target Identification and Mechanism of Action Research for 4 1h 1,2,4 Triazol 1 Ylmethyl Piperidine
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Glutathione S-Transferase, Urease)
While direct studies on the unsubstituted 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine are not extensively detailed, research on its derivatives highlights the potential of this chemical scaffold as a source of potent enzyme inhibitors.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: The inhibition of cholinesterases is a primary strategy for managing Alzheimer's disease. Derivatives of the 1,2,4-triazole (B32235) and piperidine (B6355638) core have been synthesized and evaluated for their ability to inhibit both AChE and BChE. In one study, a series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives were synthesized. nih.gov Among these, certain substituted compounds demonstrated significant inhibitory activity against both enzymes. For instance, a methyl phenyl-substituted derivative was identified as a potent inhibitor of both AChE and BChE. nih.gov Another study focusing on N-benzylpiperidine compounds linked to an aryl-1,2,3-triazole moiety reported the discovery of one of the most potent and selective human BChE (hBChE) inhibitors to date, with an IC50 value of 0.17 nM and over 58,000-fold selectivity for hBChE over human AChE (hAChE). nih.gov
Glutathione S-Transferase (GST) and Urease Inhibition: The same structural framework has been explored for its effects on other enzymes. Novel heterocyclic compounds created by linking 3-substituted-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-piperidinecarboxyamide showed inhibitory activity against GST. nih.gov In a separate investigation, derivatives of 1,2,4-triazole bearing an azinane (piperidine) analogue were also found to be effective urease inhibitors. nih.gov
| Derivative Class | Target Enzyme | Potency (IC50) | Reference |
|---|---|---|---|
| Methyl phenyl-substituted piperidine-triazole | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | nih.gov |
| Methyl phenyl-substituted piperidine-triazole | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 µM | nih.gov |
| Piperidine-triazolone hybrids | Butyrylcholinesterase (BChE) | Ki: 9.08 ± 0.69 µM | nih.gov |
| Piperidine-triazolone hybrids | Glutathione S-Transferase (GST) | Ki: 20.06 ± 3.11 µM | nih.gov |
| Methyl phenyl-substituted piperidine-triazole | Urease | 19.35 ± 1.28 µM | nih.gov |
Receptor Binding Profiling and Modulatory Effects (e.g., Aromatase, EGFR, Tubulin)
The 1,2,4-triazole-piperidine scaffold is integral to the design of molecules targeting key receptors and proteins involved in cancer pathology.
Aromatase: Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer. The 1,2,4-triazole ring is a hallmark of third-generation aromatase inhibitors like letrozole (B1683767) and anastrozole. This moiety coordinates with the heme iron atom in the enzyme's active site, leading to potent inhibition. mdpi.com Studies on novel hybrids combining 1,2,3-triazole and 1,2,4-triazole moieties have yielded potent aromatase inhibitors, with some compounds showing IC50 values in the nanomolar range, more potent than the reference drug Ketoconazole (B1673606). nih.gov The design of dual-targeting agents that inhibit both aromatase and other cancer-related targets often incorporates the triazole structure. mdpi.com
EGFR and Tubulin: The epidermal growth factor receptor (EGFR) and tubulin are two other important targets in oncology. While direct binding data for this compound is not specified, related structures have been investigated for these targets. For instance, hybrid molecules have been designed to act as dual aromatase and tubulin polymerization inhibitors. mdpi.com Certain 1-(diarylmethyl)-1H-1,2,4-triazoles, designed as hybrids of the tubulin-targeting agent phenstatin (B1242451) and the aromatase inhibitor letrozole, have shown potent antiproliferative effects by disrupting microtubule formation. mdpi.com Similarly, novel piperidine-based compounds have been identified as a new class of tubulin inhibitors with antiproliferative activity in prostate cancer cell lines. nih.gov
Cellular Pathway Modulation and Interference with Biological Processes
By interacting with specific enzymes and receptors, derivatives of this compound can modulate critical cellular pathways.
Inhibition of tubulin polymerization by triazole-containing compounds leads to cell cycle arrest, typically in the G2/M phase. rsc.org This disruption of the microtubule network can induce apoptosis (programmed cell death) and lead to mitotic catastrophe in cancer cells. mdpi.comrsc.org Studies on certain piperazine-integrated triazole conjugates confirmed apoptosis induction through cell cycle arrest at the sub-G1 and G2/M phases. rsc.org
Furthermore, compounds targeting protein kinase B (Akt), a central node in signaling pathways that promote cell survival and proliferation, have been developed using a piperidine scaffold. Potent and orally bioavailable 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been shown to modulate biomarkers of the PI3K-Akt signaling pathway in vivo and inhibit the growth of human tumor xenografts. nih.gov
Ligand-Protein Interaction Analysis through Computational and Experimental Approaches
Computational methods such as molecular docking and molecular dynamics simulations are crucial for understanding how these compounds interact with their protein targets at an atomic level. pensoft.net
For aromatase inhibitors, docking studies consistently show that the 1,2,4-triazole ring plays a pivotal role. The nitrogen atoms of the triazole ring coordinate with the central iron atom of the enzyme's heme group, which is a key interaction for potent inhibition. nih.gov
In the context of tubulin inhibition, molecular modeling has been used to predict the binding of triazole-piperazine conjugates to the colchicine (B1669291) binding site of tubulin. rsc.org These in silico studies help explain the structure-activity relationships observed in experimental assays and guide the design of more potent inhibitors. rsc.org
For cholinesterase inhibitors, docking and molecular dynamics studies have helped to elucidate a dual binding site mode of interaction for certain N-benzylpiperidine-triazole hybrids with BChE. nih.gov Similarly, for novel AChE inhibitors, in silico analysis suggests that interactions with the anionic subsite and the Per-Arnt-Sim (PAS) domain of the enzyme, stabilized by π-π stacking and hydrogen bonds, are critical for their inhibitory activity. semanticscholar.org These computational analyses are essential for the rational design of new ligands targeting specific proteins. researchgate.net
In Vitro Biological Efficacy Studies of 4 1h 1,2,4 Triazol 1 Ylmethyl Piperidine and Analogues
Antimicrobial Activity Investigations
Derivatives of 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine have been a significant focus of antimicrobial research, demonstrating notable efficacy against a wide array of pathogenic microorganisms.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Analogues of this compound have demonstrated significant antibacterial properties. For instance, a series of 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidines were synthesized and evaluated for their antibacterial activity. researchgate.net Among these, 1-tetradecyl-4-(4H-1,2,4-triazol-4-yl)piperidine showed the most potent activity against Gram-positive strains of Staphylococcus aureus, including multidrug-resistant clinical isolates, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. researchgate.net
In another study, new 1H-1,2,4-triazolyl derivatives were tested against five bacterial strains. All tested compounds showed antibacterial activity, with one analogue exhibiting the best performance with MIC values ranging from 0.4–3.3 μM. bg.ac.rs Generally, Pseudomonas fluorescens was the most sensitive bacterium, while Xanthomonas campestris, a plant pathogen, was the most resistant. bg.ac.rs
Furthermore, fluoroquinolones incorporating a 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moiety at the C7 position have been synthesized. nih.gov One such compound, 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, displayed antibacterial activity comparable to ciprofloxacin (B1669076) and vancomycin (B549263), particularly against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov
Table 1: Antibacterial Activity of Selected this compound Analogues
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 1-tetradecyl-4-(4H-1,2,4-triazol-4-yl)piperidine | Staphylococcus aureus (multidrug-resistant) | 2 µg/mL | researchgate.net |
| (E)-1-(2,4-dichlorophenyl)-5-methylhex-1-en-3-ol derivative | Various | 0.4–3.3 μM | bg.ac.rs |
| Fluoroquinolone analogue | Staphylococcus aureus, Staphylococcus epidermidis | Comparable to ciprofloxacin | nih.gov |
Antifungal Efficacy Against Clinically Relevant Fungi
The 1,2,4-triazole (B32235) moiety is a well-known pharmacophore in many commercial antifungal drugs, and analogues of this compound have shown promising antifungal activity. nih.gov Studies have demonstrated that these compounds can be more potent than reference drugs like ketoconazole (B1673606) and bifonazole. bg.ac.rs
For example, a series of 1,2,3-triazole compounds with a 1,2,4-oxadiazole (B8745197) ring were synthesized and evaluated for their in vitro antifungal activity. nih.gov One compound from this series was found to be more potent than miconazole (B906) against Candida albicans and Aspergillus flavus. nih.gov Another compound in the same study also showed greater potency than miconazole against C. albicans and Aspergillus niger. nih.gov
In a different study, novel 1H-1,2,4-triazolyl derivatives were synthesized and tested against eight fungal strains. bg.ac.rs The results indicated that the antifungal activity of these compounds was significantly better than their antibacterial activity, with all compounds being more potent (6 to 45 times) than ketoconazole and bifonazole. bg.ac.rs Aspergillus versicolor, Aspergillus ochraceus, Aspergillus niger, and Trichoderma viride were among the most sensitive fungi. bg.ac.rs
Table 2: Antifungal Activity of Selected this compound Analogues
| Compound | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 1,2,3-Triazole-1,2,4-oxadiazole derivative 11a | Candida albicans, Aspergillus flavus | More potent than miconazole | nih.gov |
| 1,2,3-Triazole-1,2,4-oxadiazole derivative 11h | Candida albicans, Aspergillus niger | More potent than miconazole | nih.gov |
| 1H-1,2,4-triazolyl derivative 4a | Trichoderma viride, Penicillium funiculosum | 6 to 45 times more potent than ketoconazole | bg.ac.rs |
| 1H-1,2,4-triazolyl derivative 4b | Aspergillus versicolor, Aspergillus ochraceus | 6 to 45 times more potent than ketoconazole | bg.ac.rs |
Antiviral Activity Against Viral Pathogens
While research into the antiviral properties of this compound analogues is less extensive, the broader class of 1,2,4-triazole derivatives has been investigated for activity against various viral pathogens. nih.gov A review of data published since 2015 highlights ongoing research into the antiviral properties of compounds containing the 1,2,4-triazole ring. nih.gov However, in a study of a series of 1,5-dialkyl-1,2,4-triazole derivatives, no in vitro antiviral activity was found against a range of viruses including HIV-1, HIV-2, and Herpes Simplex Virus (HSV-1, HSV-2). researchgate.net Further research is needed to specifically elucidate the antiviral potential of this compound and its direct analogues.
Antitumor and Antiproliferative Activity in Cancer Cell Lines
Derivatives of 1,2,4-triazole have been designed as cis-restricted analogues of combretastatin, a known tubulin-binding agent with potent cytotoxicity against a wide variety of human cancer cell lines. nih.gov A series of 1-aryl-5-(3',4',5'-trimethoxyphenyl) and 1-(3',4',5'-trimethoxyphenyl)-5-aryl-1,2,4-triazoles were synthesized and evaluated for their antiproliferative activity. nih.gov
The most active compounds were found to arrest HeLa and Jurkat cells in the G2/M phase of the cell cycle in a concentration-dependent manner, an effect that was accompanied by apoptosis. nih.gov In another study, a series of 1,5-dialkyl-1,2,4-triazole derivatives were evaluated in various human cancer cell cultures. researchgate.net While most of the compounds were inactive, one 1,2,4-triazolo-indole derivative exhibited remarkable activity against nine different cancer types. researchgate.net
Furthermore, novel bg.ac.rsnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their anti-tumor activities against HT-1080 and Bel-7402 cancer cell lines. nih.gov One compound, in particular, displayed significant anti-tumor activity with IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively. nih.gov
Table 3: Antiproliferative Activity of Selected 1,2,4-Triazole Analogues
| Compound Type | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 1-(p-ethoxy)-5-(3',4',5'-trimethoxyphenyl)-1,2,4-triazole | HeLa, Jurkat | G2/M phase arrest, apoptosis | nih.gov |
| 1,2,4-triazolo-indole derivative | Various (9 types) | Remarkable activity | researchgate.net |
| bg.ac.rsnih.govnih.govtriazolo[1,5-a]pyrimidine derivative 19 | Bel-7402, HT-1080 | IC50 = 12.3 μM, 6.1 μM | nih.gov |
Enzyme Inhibition Assays
The 1,2,4-triazole nucleus is a key feature in many molecules designed as enzyme inhibitors. isp.edu.pk Analogues incorporating the this compound structure have been evaluated for their inhibitory potential against several enzymes.
Azinane-triazole based compounds have been synthesized and evaluated for their enzyme inhibition potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease. nih.govnih.gov Certain methyl phenyl-substituted derivatives were identified as the most potent inhibitors for AChE, α-glucosidase, urease, and BChE, with IC50 values in the micromolar and even nanomolar range for BChE. nih.govnih.gov
Table 4: Enzyme Inhibition by 1,2,4-Triazole-Piperidine Analogues
| Compound | Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Methyl phenyl-substituted derivative 12d | AChE | 0.73 ± 0.54 µM | nih.govnih.gov |
| Methyl phenyl-substituted derivative 12m | α-glucosidase | 36.74 ± 1.24 µM | nih.govnih.gov |
| Methyl phenyl-substituted derivative 12m | Urease | 19.35 ± 1.28 µM | nih.govnih.gov |
| Methyl phenyl-substituted derivative 12d | BChE | 0.017 ± 0.53 µM | nih.govnih.gov |
| Methyl phenyl-substituted derivative 12m | BChE | 0.038 ± 0.50 µM | nih.govnih.gov |
Other In Vitro Bioactivity Assessments
Beyond the more commonly studied antimicrobial, antitumor, and enzyme inhibition activities, analogues of this compound are being explored for other biological effects. One such area is the inhibition of quorum sensing (QS). nih.gov
Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. frontiersin.org A series of thymidine (B127349) derivatives bearing isoxazole (B147169) and 1,2,3-triazole rings were evaluated for their inhibitory effects on the QS of Pseudomonas aeruginosa PAO1. nih.gov The in vitro results demonstrated that these compounds effectively inhibited biofilm formation and reduced the virulence factors of this bacterium. nih.gov This suggests a potential alternative strategy to combat bacterial infections by disrupting their communication systems rather than directly killing the cells. nih.gov
Preclinical in Vivo Efficacy Studies of 4 1h 1,2,4 Triazol 1 Ylmethyl Piperidine and Analogues
Efficacy in Established Animal Models of Disease (e.g., Anticonvulsant activity in rodents, Antitumor studies)
A number of studies have highlighted the anticonvulsant properties of 1,2,4-triazole (B32235) derivatives. For instance, a series of 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown promising activity in rodent models of epilepsy. unifi.it One study investigated three such derivatives, TP-10, TP-315, and TP-427, in the 6Hz-induced psychomotor seizure model in mice, a well-established preclinical model of pharmacoresistant epilepsy. unifi.itnih.gov All three compounds demonstrated a protective effect against these seizures. unifi.it
The anticonvulsant activity of these compounds was found to be 2-3 times more potent than that of the established antiepileptic drug, valproic acid, in this model. unifi.itnih.gov The median effective doses (ED50) for these compounds at their peak of anticonvulsant activity, which occurred between 15 to 30 minutes after intraperitoneal administration, are detailed in the table below. unifi.it
| Compound | Time to Peak Activity (min) | ED50 (mg/kg) |
| TP-10 | 30 | 61.1 - 169.7 |
| TP-315 | 30 | 59.7 - 136.2 |
| TP-427 | 15 | 40.9 - 64.9 |
Table 1: Anticonvulsant Efficacy of 1,2,4-Triazole-3-thione Derivatives in the 6Hz Seizure Model in Mice. unifi.it
Another study on a novel annulated triazolo-thiadiazine derivative, 4-(6-phenyl-7H- unifi.itnih.govnih.govtriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazin-3-yl)-aniline, also demonstrated significant anticonvulsant effects in various rodent seizure models. biomedpharmajournal.org This compound was effective in models of seizures induced by pentylenetetrazole (PTZ), isoniazid, and bicuculline. biomedpharmajournal.org
Analogues of 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine have also been evaluated for their antitumor efficacy. A study on a novel triazolothiadiazine derivative, compound 12, investigated its effects in a rat model of diethylnitrosamine (DENA)/CCl4-induced hepatocellular carcinoma (HCC). nih.gov The administration of compound 12 to rats with induced HCC led to an improvement in the biochemical markers associated with the cancer. nih.gov
In a different approach, researchers designed and synthesized 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential inhibitors of glutaminyl cyclase isoenzyme (isoQC), a target for cancer therapy. nih.gov One selected compound from this series demonstrated apparent anti-cancer effects in vivo. nih.gov This effect was achieved by downregulating the level of pE-CD47 through the inhibition of isoQC activity. nih.gov
Pharmacodynamic Biomarker Analysis in Preclinical Models
Pharmacodynamic biomarkers are crucial for understanding the mechanism of action of a drug candidate. For the 1,2,4-triazole analogues with anticonvulsant activity, a key pharmacodynamic effect observed is their antioxidant and reactive oxygen species (ROS) scavenging activity. nih.gov Studies have shown that these compounds can reduce intracellular ROS levels, which is believed to contribute to their anticonvulsant effects, as oxidative stress is implicated in the pathogenesis of epilepsy. unifi.itnih.gov
In the context of antitumor studies, several biomarkers were monitored to assess the efficacy of triazole derivatives. In the study of the triazolothiadiazine derivative (compound 12) in an HCC rat model, the following biomarkers were analyzed: nih.gov
Vascular Endothelial Growth Factor (VEGF): A marker for angiogenesis.
Hepatic Tyrosine Kinase (HTK): A marker for tumor growth.
Alpha-Fetoprotein (AFP): A serum marker for hepatocellular carcinoma.
Malondialdehyde (MDA) and Glutathione (GSH): Markers of antioxidant activity.
The administration of compound 12 led to a significant improvement in these biochemical parameters in the treated rats, indicating its potential mechanism of action against HCC. nih.gov For the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives, the key pharmacodynamic biomarker was the level of pE-CD47, which was reduced by the compound, thereby inhibiting the "don't eat me" signal in cancer cells. nih.gov
Assessment of Systemic Tolerability and Biodistribution in Animal Models
The systemic tolerability of the anticonvulsant 1,2,4-triazole-3-thione derivatives (TP-10, TP-315, and TP-427) was assessed by determining their protective index (PI). The PI is the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI value indicates a better safety profile. unifi.it
| Compound | Protective Index (PI) |
| TP-10 | 5.5 |
| TP-315 | 7.8 |
| TP-427 | >24.4 |
| Valproate (reference) | 3.3 |
Table 2: Protective Indices of 1,2,4-Triazole-3-thione Derivatives. unifi.it
All three compounds demonstrated a better safety profile than the reference drug valproate. unifi.it Notably, TP-427 exhibited a very high protective index, comparable to that of levetiracetam, which is known for its favorable safety profile. unifi.it
In the antitumor study of the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivative, the selected compound did not affect the body weight of the mice, suggesting good systemic tolerability. nih.gov
Detailed biodistribution studies for these specific analogues are not extensively reported in the reviewed literature.
Advanced Research Avenues and Future Directions for 4 1h 1,2,4 Triazol 1 Ylmethyl Piperidine
Exploration of Novel Therapeutic Indications and Undiscovered Bioactivities
The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore known for a wide spectrum of biological activities. nih.govresearchgate.net Derivatives of this scaffold have shown significant potential as anticancer and antimicrobial agents. researchgate.netresearcher.lifenih.gov The incorporation of a piperidine (B6355638) ring can further enhance the pharmacological profile of the molecule by improving its solubility and ability to interact with biological targets. nih.govccspublishing.org.cn
Recent research has highlighted the anticancer potential of various 1,2,4-triazole derivatives against several human cancer cell lines. researchgate.netresearcher.liferesearchgate.net For instance, novel 1,2,4-triazole derivatives have demonstrated remarkable antiproliferative activity against a panel of cancer cell lines, with some compounds showing potent inhibitory effects on targets like EGFR, BRAF, and Tubulin. nih.gov Furthermore, derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been designed and evaluated as potential inhibitors of glutaminyl cyclase isoenzyme for cancer treatment, with one compound showing apparent anti-cancer effects in vivo. nih.govmedchemexpress.cn
In addition to anticancer activity, the antimicrobial properties of triazole derivatives are a significant area of exploration. Novel 1H-1,2,4-triazolyl derivatives have demonstrated antibacterial activity with MIC values lower than ampicillin (B1664943) and chloramphenicol. researchgate.netbg.ac.rs The antifungal activity of these compounds has also been noted to be superior to their antibacterial effects. researchgate.netbg.ac.rs The combination of the triazole moiety with a piperidine ring has been explored in the development of potent antifungal agents. rsc.org
Future research should focus on screening 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine and its analogues against a broader range of therapeutic targets to uncover previously undiscovered bioactivities. This could include exploring its potential in areas such as neurodegenerative diseases, inflammation, and metabolic disorders.
Rational Design and Synthesis of Next-Generation Analogues
The rational design of next-generation analogues of this compound is a key strategy for enhancing its therapeutic potential. This approach involves leveraging an understanding of structure-activity relationships (SAR) to guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in this process. nih.govnih.gov Molecular docking allows for the visualization of how a compound binds to its target, providing insights that can guide the design of more effective molecules. nih.gov QSAR models can predict the biological activity of new compounds based on their chemical structure, helping to prioritize which analogues to synthesize and test. nih.gov
For example, a series of novel compounds carrying the 1,2,4-triazole scaffold were designed and synthesized based on molecular modeling studies to explore their binding mode to target enzymes. nih.gov Similarly, QSAR analysis has been used to identify key factors influencing the inhibitory activity of triazole derivatives, leading to the design of new compounds with enhanced potency. nih.gov The synthesis of these rationally designed analogues often involves multi-step reaction protocols, starting from commercially available materials. nih.govresearchgate.net
| Derivative Class | Therapeutic Target | Key Findings |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Aromatase (Anticancer) | Promising cytotoxic activity against Hela cell line. researchgate.net |
| 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives | Glutaminyl cyclase isoenzyme (Anticancer) | Exhibited anti-cancer effects in vivo. nih.govmedchemexpress.cn |
| Piperidinyl-substituted nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidines | HIV Reverse Transcriptase | Moderate anti-HIV potency. kuleuven.be |
| Piperidine-oxadiazole substituted triazoles | Fungal pathogens | Excellent inhibitory activity against Candida albicans, including fluconazole-resistant strains. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process for compounds like this compound. These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. mdpi.comnih.gov
Machine learning models can be trained to predict the bioactivity of novel compounds, screen large virtual libraries for potential drug candidates, and optimize their properties. mdpi.complos.org For instance, a machine-learning approach using multiple docking scores as features has been employed to improve the predictive performance for identifying active compounds. mdpi.com This can significantly accelerate the identification of promising lead compounds and reduce the time and cost of drug development.
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Using algorithms to predict the bioactivity and properties of new compounds. mdpi.complos.org | Faster identification of promising drug candidates. |
| Virtual Screening | Screening large databases of virtual compounds to identify potential hits. | Increased efficiency and reduced cost of initial screening. |
| De Novo Drug Design | Generating novel molecular structures with desired therapeutic properties. | Discovery of novel chemical scaffolds with improved efficacy. |
| QSAR Analysis | Developing models to predict the relationship between chemical structure and biological activity. nih.govnih.gov | Guidance for the rational design of more potent analogues. |
Strategies for Addressing Antimicrobial Resistance through Novel Compound Development
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents. nih.gov Compounds containing the 1,2,4-triazole ring have demonstrated significant antibacterial activity, making them a promising scaffold for the development of new drugs to combat resistant bacteria. nih.gov
One strategy involves the hybridization of the triazole moiety with other pharmacophores known to have antimicrobial activity. For example, fluoroquinolones have been modified by introducing 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks, resulting in compounds with comparable antibacterial activity to ciprofloxacin (B1669076) and vancomycin (B549263) against multidrug-resistant strains. nih.gov
Another approach is to design compounds that target novel bacterial enzymes or pathways that are not exploited by current antibiotics. This can help to overcome existing resistance mechanisms. Molecular docking studies can be used to identify potential new targets and to design triazole derivatives that bind to them with high affinity. researchgate.netbg.ac.rsnih.gov The development of 1,2,3-triazole hybrids that function through multiple modes of action, such as inhibiting essential bacterial enzymes and disrupting the bacterial cell membrane, is another promising strategy to combat resistance. acs.org
Translational Research Considerations for Further Preclinical Development
Translational research is the process of applying discoveries from basic science to the development of new therapies for patients. nih.gov For a promising compound like this compound, there are several key considerations for its further preclinical development.
A critical step is the validation of its biological target(s). Identifying the specific enzymes or receptors that the compound interacts with is essential for understanding its mechanism of action and for designing more selective drugs. nih.gov This is often followed by lead optimization, where the chemical structure of the compound is modified to improve its potency, selectivity, and pharmacokinetic properties.
In vivo studies in animal models are crucial for evaluating the efficacy and safety of the compound before it can be tested in humans. nih.govresearchgate.net These studies provide valuable information on how the drug is absorbed, distributed, metabolized, and excreted by the body. For instance, a derivative of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine has been shown to exhibit anti-cancer effects in vivo in BALB/C nude mice. nih.gov
However, the translation of heterocyclic compounds from the laboratory to the clinic faces several challenges. These include difficulties in synthesizing complex molecules, a limited understanding of their properties, and the need for more efficient and sustainable synthesis methods. numberanalytics.comnumberanalytics.com Overcoming these hurdles will be critical for the successful development of this compound and its analogues into new medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
